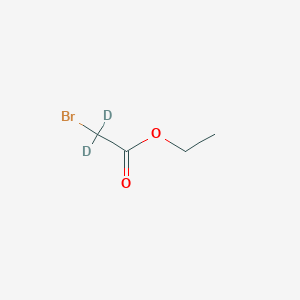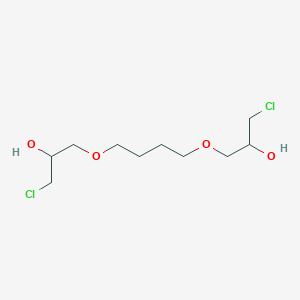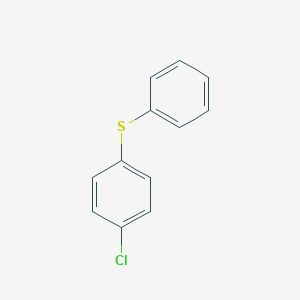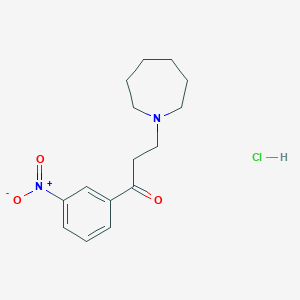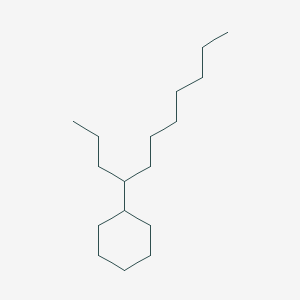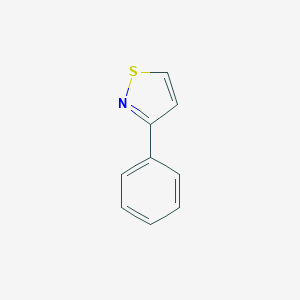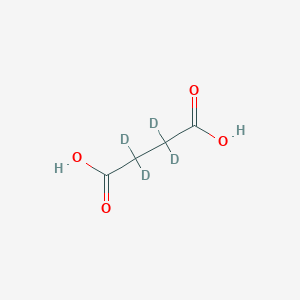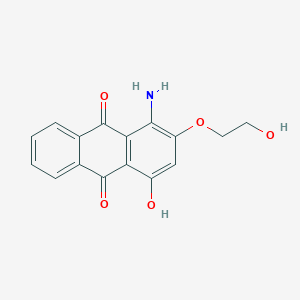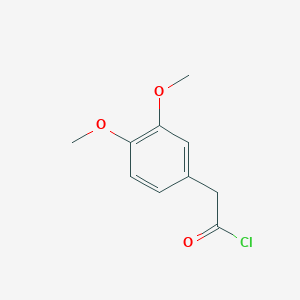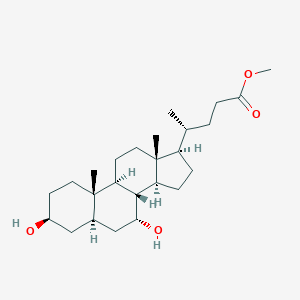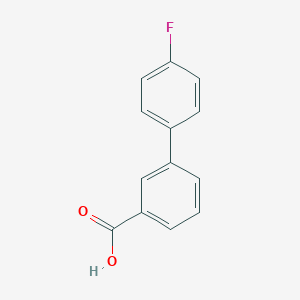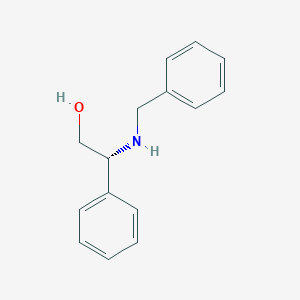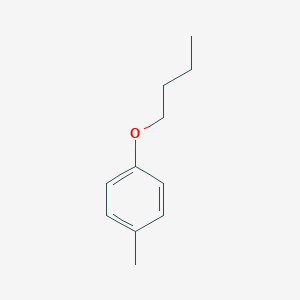
p-Butoxytoluene
説明
p-Butoxytoluene is a chemical compound that may share similarities with other researched molecules in terms of synthesis, molecular structure, chemical reactions, and properties. While specific studies on p-Butoxytoluene are scarce, analogous chemical compounds and their reactions provide valuable insights.
Synthesis Analysis
The synthesis of complex molecules often involves strategies like the Diels-Alder reaction, as shown in the total synthesis of epoxyquinols and related molecules, where a 2H-pyran derivative acts as a diene component (Shoji et al., 2005). Similarly, iron-mediated synthesis techniques have been employed for producing homochiral 4-methylcyclohexenone derivatives from p-menthoxytoluene, indicating a method that could potentially be adapted for p-Butoxytoluene (Potter & Mccague, 1990).
Molecular Structure Analysis
Understanding the molecular structure is crucial for predicting the reactivity and properties of chemical compounds. Techniques such as X-ray diffraction and nuclear magnetic resonance (NMR) spectroscopy are instrumental in elucidating the crystal structures and molecular configurations of polymers and small molecules alike, as demonstrated in studies on biobased polyesters (Zhu et al., 2013).
Chemical Reactions and Properties
Chemical reactions such as solvolysis and oxidative coupling have been studied, showing the reactivity of molecules under different conditions. For instance, the concurrent solvolytic and non-solvolytic reactions of benzyl azoxytoluene-p-sulphonate reveal complex reaction pathways that could be relevant to understanding the reactivity of p-Butoxytoluene (Maskill, 1986).
Physical Properties Analysis
The physical properties of chemical compounds, including melting points, glass transition temperatures, and mechanical strength, are essential for their application in various industries. Studies on poly(butylene succinate-co-butylene furandicarboxylate) copolyesters provide insights into how molecular weight and composition affect these properties (Wu et al., 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity with other molecules, stability under different conditions, and potential for polymerization or other chemical transformations, are critical for the application and safety of chemical compounds. The synthesis and analysis of biobased poly(butylene 2,5-furanoate) – block – (dimerized fatty acid) copolymers highlight the relationship between structure and chemical behavior (Kwiatkowska et al., 2017).
科学的研究の応用
Stabilization of Vitamin A Solutions : BOT, along with butoxyanisole (BOA), is used for the stabilization of oil solutions of vitamin A esters. Specific methods for the quantitative determination of BOA in oil solutions of vitamin A have been developed, highlighting the importance of BOT in pharmaceutical preparations (Ivanova et al., 1973).
Role in Antioxidant, Anti-Inflammatory, and Thrombolytic Activities : BOT has been identified as part of phytochemical profiling in various studies. For instance, a study on Portulacaria afra indicated the presence of compounds like BOT, which contribute to antioxidant, anti-inflammatory, and thrombolytic activities (Tabassum et al., 2022).
Use in Synthetic Antioxidants : BOT is one of the known synthetic antioxidants used to inhibit undesirable oxidative processes, showing its significance in the preservation of various substances and in pharmacological research (Kintya et al., 2004).
Phytoconstituent Applications : BOT is a component in the study of phytoconstituents, which are important in the development of treatments for various diseases, including liver diseases, cancer, and metabolic syndrome. The role of BOT in enhancing the bioavailability and efficacy of these phytoconstituents is noteworthy (Karpuz et al., 2020).
Physiologically Based Pharmacokinetic Models : Studies involving BOT and its metabolites, such as 2-butoxyethanol, have led to the development of physiologically based pharmacokinetic models. These models are crucial in understanding the toxicokinetic behavior of such compounds in various species, particularly in long-term exposures (Lee et al., 1998).
Phytoremediation : BOT is involved in studies related to phytoremediation, demonstrating its relevance in environmental science. Phytoremediation utilizes plants to remedy contaminated soils, sediments, and groundwater, and compounds like BOT are essential in these processes (Dietz & Schnoor, 2001).
Safety And Hazards
特性
IUPAC Name |
1-butoxy-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-3-4-9-12-11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGARRLZBNOJWLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065102 | |
| Record name | Benzene, 1-butoxy-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Butoxytoluene | |
CAS RN |
10519-06-9 | |
| Record name | 1-Butoxy-4-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10519-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Butoxytoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010519069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-butoxy-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-butoxy-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl p-tolyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.945 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-BUTOXYTOLUENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/961OS0H98U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




